molecular formula C22H31N3O2 B5061683 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol

5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B5061683
M. Wt: 369.5 g/mol
InChI Key: WDSJXDFSLNYSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as WB-4101, is a selective α1-adrenergic receptor antagonist. It has been widely used in scientific research to investigate the function and mechanism of α1-adrenergic receptors in various physiological and pathological conditions.

Mechanism of Action

5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol selectively binds to α1-adrenergic receptors and blocks their activation by endogenous agonists, such as norepinephrine and epinephrine. This leads to a decrease in the intracellular signaling pathways activated by α1-adrenergic receptors, such as the phospholipase C pathway and the mitogen-activated protein kinase pathway. The exact mechanism of how 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol binds to α1-adrenergic receptors is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol depend on the tissue and cell type being studied. In general, 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to decrease the contractility of smooth muscle cells in blood vessels, the prostate, and the bladder. It has also been shown to decrease the secretion of aldosterone from the adrenal gland and the growth of prostate cancer cells. Additionally, 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the expression of α1-adrenergic receptors in some tissues, such as the heart.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for α1-adrenergic receptors, which allows for specific investigation of the function and mechanism of these receptors. Another advantage is its ability to block the activation of endogenous agonists, which allows for investigation of the downstream signaling pathways activated by α1-adrenergic receptors. However, one limitation is that the concentration of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol required to achieve a specific effect may vary depending on the tissue and cell type being studied. Additionally, the use of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in in vivo experiments may be limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for the investigation of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol and α1-adrenergic receptors. One direction is to investigate the role of α1-adrenergic receptors in the development and progression of various diseases, such as hypertension and heart failure. Another direction is to investigate the interaction between α1-adrenergic receptors and other signaling pathways, such as the insulin signaling pathway and the immune system. Additionally, the development of more selective and potent α1-adrenergic receptor antagonists may allow for more specific investigation of the function and mechanism of these receptors in various tissues and cell types.

Synthesis Methods

The synthesis of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps. First, 4-(2-methoxyphenyl)piperazine is reacted with formaldehyde and diethylamine to form N,N-diethyl-4-(2-methoxyphenyl)piperazine. Then, this intermediate is reacted with 5-bromo-2-hydroxybenzaldehyde to form the final product, 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. The yield of this synthesis method is around 50%.

Scientific Research Applications

5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been widely used in scientific research to investigate the function and mechanism of α1-adrenergic receptors in various physiological and pathological conditions. For example, it has been used to study the role of α1-adrenergic receptors in hypertension, heart failure, and prostate cancer. It has also been used to investigate the interaction between α1-adrenergic receptors and other signaling pathways, such as the renin-angiotensin system and the endothelin system.

properties

IUPAC Name

5-(diethylamino)-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-4-24(5-2)19-11-10-18(21(26)16-19)17-23-12-14-25(15-13-23)20-8-6-7-9-22(20)27-3/h6-11,16,26H,4-5,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSJXDFSLNYSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diethylamino)-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol

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